N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide is a complex organic compound with a unique structure that includes an oxadiazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide typically involves the formation of the oxadiazole ring followed by the introduction of the methoxyphenyl and diphenylacetamide groups. One common method involves the cyclization of a suitable precursor with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the oxadiazole ring can produce amine derivatives .
Scientific Research Applications
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease processes. For example, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects . In cancer research, it may interfere with cell signaling pathways, inhibiting cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar in structure but lacks the oxadiazole ring.
4-methoxybenzoic acid: Contains the methoxyphenyl group but differs in the functional groups attached.
Diphenylacetamide: Shares the diphenylacetamide moiety but lacks the methoxyphenyl and oxadiazole components.
Uniqueness
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various scientific applications .
Properties
Molecular Formula |
C23H19N3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C23H19N3O3/c1-28-19-14-12-18(13-15-19)21-22(26-29-25-21)24-23(27)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H,24,26,27) |
InChI Key |
VRLKAIXCQBXVHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.